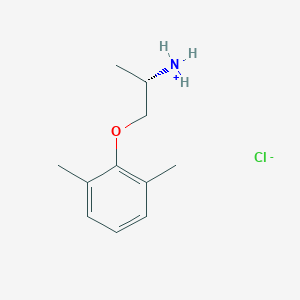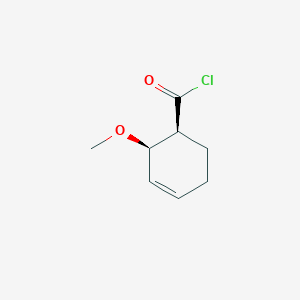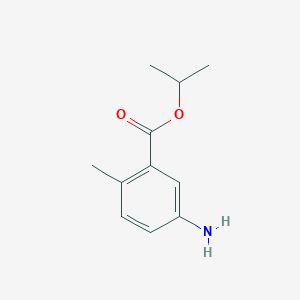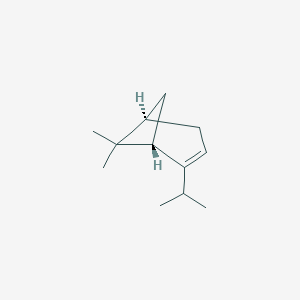
(+)-2-Isopropylapopinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-2-Isopropylapopinene is a natural compound found in various plant species, including Papaver somniferum, commonly known as the opium poppy. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of (+)-2-Isopropylapopinene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the brain, including the mu-opioid receptor. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects of the compound.
Biochemical And Physiological Effects
(+)-2-Isopropylapopinene has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (+)-2-Isopropylapopinene has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The use of (+)-2-Isopropylapopinene in lab experiments has several advantages and limitations. One advantage is that the compound is readily available from natural sources, making it relatively easy to obtain. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using (+)-2-Isopropylapopinene in lab experiments is that the compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on (+)-2-Isopropylapopinene. One direction is to further investigate the compound's potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing novel synthetic methods for the production of (+)-2-Isopropylapopinene, which could make the compound more readily available for research purposes. Finally, future studies could investigate the potential use of (+)-2-Isopropylapopinene in combination with other drugs to enhance its pharmacological effects.
Synthesis Methods
The synthesis of (+)-2-Isopropylapopinene involves the extraction of the compound from the opium poppy plant. The isolation process involves the use of various solvents, including methanol, ethanol, and chloroform, to extract the compound from the plant material. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to obtain a pure form of (+)-2-Isopropylapopinene.
Scientific Research Applications
(+)-2-Isopropylapopinene has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to exhibit analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
156327-05-8 |
|---|---|
Product Name |
(+)-2-Isopropylapopinene |
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
InChI Key |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
Isomeric SMILES |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
Canonical SMILES |
CC(C)C1=CCC2CC1C2(C)C |
synonyms |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



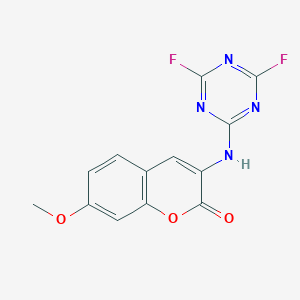


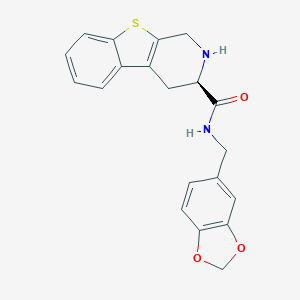
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
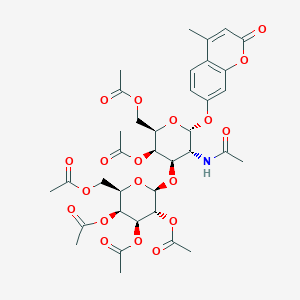
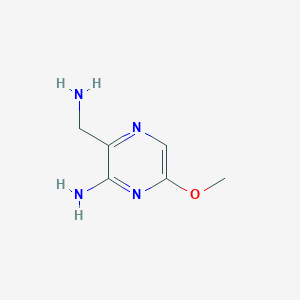
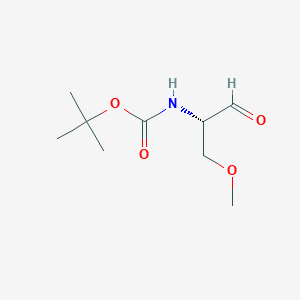
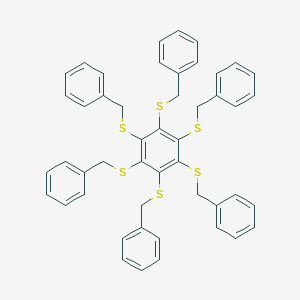
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
